molecular formula C15H14ClN B7876797 N-(4-chlorophenyl)-2,3-dihydro-1H-inden-2-amine

N-(4-chlorophenyl)-2,3-dihydro-1H-inden-2-amine

Cat. No.: B7876797
M. Wt: 243.73 g/mol
InChI Key: FFDVWQRDZXROAN-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2,3-dihydro-1H-inden-2-amine is a chemical compound that belongs to the class of organic compounds known as indenes. Indenes are bicyclic compounds consisting of a benzene ring fused to a cyclopentene ring. The presence of a 4-chlorophenyl group attached to the nitrogen atom in the amine moiety makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2,3-dihydro-1H-inden-2-amine typically involves the reaction of 4-chloroaniline with 2,3-dihydro-1H-indene. One common method is through reductive amination, where the amine group of 4-chloroaniline reacts with the carbonyl group of 2,3-dihydro-1H-indene in the presence of a reducing agent such as sodium triacetoxyborohydride .

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(4-chlorophenyl)-2,3-dihydro-1H-inden-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents can be used under controlled conditions.

Major Products Formed:

    Oxidation: N-oxides of the parent compound.

    Reduction: Various amine derivatives.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

N-(4-chlorophenyl)-2,3-dihydro-1H-inden-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • N-(4-chlorophenyl)-2,3-dihydro-1H-indene-2-carboxamide
  • N-(4-chlorophenyl)-2,3-dihydro-1H-indene-2-sulfonamide

Comparison: N-(4-chlorophenyl)-2,3-dihydro-1H-inden-2-amine is unique due to its specific amine functional group, which imparts distinct chemical reactivity and biological activity compared to its carboxamide and sulfonamide counterparts. The presence of the 4-chlorophenyl group further enhances its potential for various applications, making it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

N-(4-chlorophenyl)-2,3-dihydro-1H-inden-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN/c16-13-5-7-14(8-6-13)17-15-9-11-3-1-2-4-12(11)10-15/h1-8,15,17H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDVWQRDZXROAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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